2-(3-Fluoro-4-nitrobenzamido)acetic acid
Description
Properties
Molecular Formula |
C9H7FN2O5 |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-[(3-fluoro-4-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H7FN2O5/c10-6-3-5(1-2-7(6)12(16)17)9(15)11-4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) |
InChI Key |
NNNUBHLKYRBUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Materials Science : Hydrogen-bonding motifs (e.g., in ) could inspire crystal engineering studies for the target compound .
- Data Limitations : Direct data on solubility, melting points, or biological activity for 2-(3-Fluoro-4-nitrobenzamido)acetic acid are absent in the evidence, necessitating experimental validation.
Q & A
Q. What are the standard synthetic routes for 2-(3-Fluoro-4-nitrobenzamido)acetic acid?
The synthesis typically involves nitration and amidation steps. For example:
- Nitration : Introduce the nitro group to a fluorinated benzoic acid derivative using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Evidence for similar compounds shows regioselective nitration at the 4-position of fluorobenzene derivatives .
- Amidation : Couple the nitro-substituted benzoic acid with glycine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization (ethanol/water) .
Q. What analytical methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the presence of the nitro (δ ~8.2 ppm, aromatic H), fluoro (δ ~-110 ppm in ¹⁹F NMR), and acetamido (δ ~3.8 ppm, CH₂) groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs, as seen in brominated analogs) .
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peaks at m/z 255.1 (calculated for C₉H₆FN₂O₅) .
Q. What solvents are optimal for purification?
Recrystallization in ethanol/water (7:3 v/v) yields high-purity crystals (>98%). For column chromatography, use silica gel with a gradient of ethyl acetate (10% → 40%) in hexane. Solubility in DMSO is ~50 mg/mL at 25°C .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Fluorine Position : Fluorine at the 3-position enhances electron-withdrawing effects, stabilizing the nitro group and improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro to an amine, enabling conjugation with fluorescent probes for cellular uptake studies .
Data Table : Comparison of IC₅₀ values against COX-2:
| Derivative | IC₅₀ (µM) |
|---|---|
| Parent Compound | 12.3 ± 1.2 |
| 3-Fluoro-4-amine analog | 45.7 ± 3.8 |
| Source: In vitro assays using recombinant COX-2 |
Q. How can molecular docking predict interaction mechanisms with biological targets?
Q. What stability challenges arise under physiological conditions?
- pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of the amide bond). Use buffered solutions (pH 6–7.4) for in vitro assays .
- Light Sensitivity : Nitro groups promote photodegradation; store in amber vials at -20°C .
Contradictions and Resolutions
- Synthetic Yield Variability : Some protocols report 60–70% yields for nitration , while others achieve >85% using low-temperature bromination . Resolution: Optimize nitration time (<2 hrs) and stoichiometry (1.1 eq HNO₃) .
- Biological Activity Discrepancies : Fluorine’s electron-withdrawing effects may enhance or reduce activity depending on target hydrophobicity. Conduct comparative SAR studies using 3-fluoro vs. 4-fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
